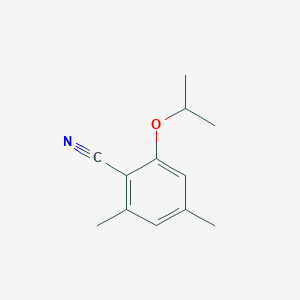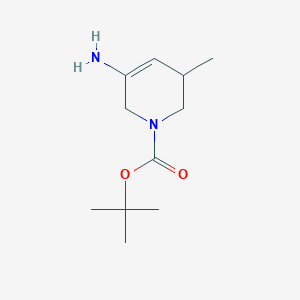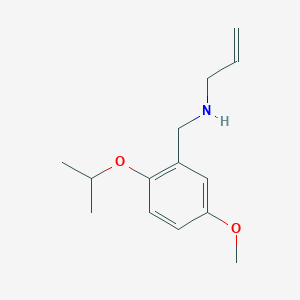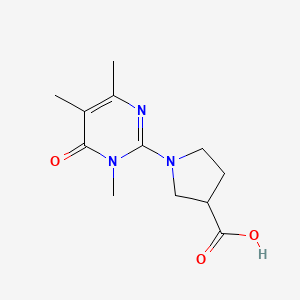![molecular formula C14H19N3O4 B13003582 4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
4-[(Boc)2-guanidino]phenylaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of a guanidino group protected by two tert-butoxycarbonyl (Boc) groups attached to a phenylacetic acid backbone . This compound has garnered attention due to its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-[(Boc)2-guanidino]phenylacetic acid involves several key steps:
Protection of Guanidine: The guanidine group is protected using di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
Coupling with Phenylacetic Acid: The Boc-protected guanidine is then coupled with phenylacetic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Deprotection: The Boc groups are removed using hydrochloric acid (HCl) in water (H2O) and sodium chloride (NaCl).
Análisis De Reacciones Químicas
4-[(Boc)2-guanidino]phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidino group.
Hydrolysis: The Boc protecting groups can be hydrolyzed under acidic conditions to yield the free guanidino derivative.
Aplicaciones Científicas De Investigación
4-[(Boc)2-guanidino]phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of guanidines, which are versatile functional groups in chemistry.
Biology: The compound has been utilized in the synthesis of kinase inhibitors, which are crucial in studying cellular signaling pathways.
Medicine: It has applications in the development of α2-adrenoceptor antagonists, which are used in treating hypertension, depression, and panic disorders.
Industry: The compound is employed in the production of various pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-[(Boc)2-guanidino]phenylacetic acid involves its ability to inhibit the activity of specific enzymes. It has been shown to inhibit arginase, an enzyme involved in the urea cycle, and ornithine decarboxylase, an enzyme involved in polyamine synthesis. These inhibitory effects are crucial in regulating metabolic pathways and have potential therapeutic implications.
Comparación Con Compuestos Similares
4-[(Boc)2-guanidino]phenylacetic acid can be compared with other similar compounds such as:
4-guanidinobenzoic acid: Similar in structure but lacks the Boc protecting groups.
N-Boc-guanidine: Contains the Boc-protected guanidine group but differs in the overall structure.
Phenylacetic acid derivatives: Various derivatives exist with different functional groups attached to the phenylacetic acid backbone.
The uniqueness of 4-[(Boc)2-guanidino]phenylacetic acid lies in its dual Boc protection, which provides stability and allows for selective deprotection under controlled conditions .
Propiedades
Fórmula molecular |
C14H19N3O4 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
2-[2-(diaminomethylideneamino)-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-12(20)9-5-4-8(7-11(18)19)10(6-9)17-13(15)16/h4-6H,7H2,1-3H3,(H,18,19)(H4,15,16,17) |
Clave InChI |
NEWQJUCXFDFESP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)CC(=O)O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
![2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003511.png)





![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)



![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)


